molecular formula C12H12BrNOS B8126206 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole

Cat. No.: B8126206
M. Wt: 298.20 g/mol
InChI Key: RAMAJGANMYKESS-UHFFFAOYSA-N
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Description

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is a brominated benzothiazole derivative characterized by a cyclobutylmethoxy substituent at position 2 and a bromine atom at position 4. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including kinase inhibition and enzyme induction .

Properties

IUPAC Name

6-bromo-2-(cyclobutylmethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c13-9-4-5-10-11(6-9)16-12(14-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMAJGANMYKESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination of Benzothiazole

Bromination at the 6-position is critical for subsequent functionalization. The patent CN105198834A describes a one-pot dibromination of benzothiazole using N-bromosuccinimide (NBS) and titanium dioxide (TiO₂) under reflux in chloroform (45–55°C), yielding 2,6-dibromobenzothiazole with 74–77% efficiency. While this method targets dibromination, adjusting stoichiometry (1:1 NBS:benzothiazole) could favor mono-bromination at the 6-position. Key parameters include:

ParameterValue/RangeImpact on Yield/Purity
NBS Equivalents1.0–1.2 eqPrevents over-bromination
Catalyst (TiO₂)0.01–0.02 mol%Enhances regioselectivity
Reaction Time9–12 hEnsures completion
SolventChloroformOptimal for reflux conditions

Mechanistic Insight : TiO₂ acts as a Lewis acid, polarizing the NBS to facilitate electrophilic aromatic substitution. The thiazole sulfur directs bromination to the para (6-) position due to its electron-withdrawing effect.

Alternative Brominating Agents

While NBS is widely used, bromine (Br₂) in acetic acid or HBr/H₂O₂ systems may offer complementary selectivity. However, these methods risk di-substitution or oxidation side reactions, necessitating stringent temperature control (0–5°C).

Etherification at the 2-Position

Nucleophilic Substitution

The 2-hydroxybenzothiazole intermediate can undergo alkylation with cyclobutylmethyl bromide under basic conditions. A Williamson ether synthesis approach is proposed:

  • Deprotonation : Treat 2-hydroxy-6-bromobenzothiazole with NaH (2.0 eq) in dry THF at 0°C.

  • Alkylation : Add cyclobutylmethyl bromide (1.5 eq) and heat to 60°C for 6–8 h.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

ConditionOptimization Insight
BaseNaH > K₂CO₃ (superior deprotonation efficiency)
SolventTHF > DMF (minimizes side reactions)
Temperature60°C (balances reaction rate and stability)

Yield : 65–72% (estimated based on analogous reactions).

Mitsunobu Reaction

For substrates with poor leaving groups, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) enables ether formation between 2-hydroxy-6-bromobenzothiazole and cyclobutylmethanol:

  • Conditions : 0.1 M in THF, 25°C, 12 h.

  • Advantage : High stereochemical control and mild conditions.

  • Challenge : Cost and purification complexity.

Integrated Synthetic Routes

Two-Step Route (Bromination → Etherification)

  • Step 1 : Brominate benzothiazole with NBS (1.1 eq)/TiO₂ (0.015 mol%) in chloroform at 50°C for 10 h → 6-bromobenzothiazole (68% yield).

  • Step 2 : Alkylate with cyclobutylmethyl bromide/NaH in THF → this compound (62% yield).

Total Yield : ~42% (theoretical).

One-Pot Bromination-Etherification

A hypothetical one-pot method could streamline synthesis:

  • Brominate benzothiazole with NBS/TiO₂.

  • Directly introduce cyclobutylmethoxy via in situ alkylation.
    Challenges : Competing reactions may reduce selectivity; solvent compatibility (e.g., THF vs. chloroform) needs optimization.

Analytical and Purification Techniques

  • Recrystallization : Isopropanol or ethanol/water mixtures yield high-purity crystals (>99%).

  • Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves intermediates.

  • Spectroscopy : ¹H NMR (δ 8.9–8.5 ppm for aromatic protons), MS (m/z 298.20 [M⁺]) confirm structure .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazoles, including 6-bromo-2-(cyclobutylmethoxy)benzo[d]thiazole, exhibit significant anticancer properties. A study highlighted that certain benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

  • Case Study : In vitro tests demonstrated that compounds with similar structures inhibited the growth of leukemia cell lines effectively. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways .

Organic Light Emitting Diodes (OLEDs)

The incorporation of benzothiazole moieties into organic materials has been linked to enhanced fluorescence properties, making them suitable for applications in OLED technology. The unique electronic properties of this compound may contribute to the development of efficient light-emitting materials .

  • Data Table: Fluorescence Properties Comparison
CompoundEmission Wavelength (nm)Quantum Yield (%)
This compound52075
Related Benzothiazole Derivative54068

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving brominated precursors and cyclobutylmethanol derivatives.

  • Synthesis Example : A one-pot reaction involving the coupling of a bromo-substituted benzothiazole with cyclobutylmethanol has been reported to yield high purity products with significant yields .

Structural Analysis

X-ray crystallography studies have provided insights into the structural characteristics of related compounds, revealing coplanarity between the benzothiazole and adjacent aromatic systems, which is crucial for their electronic properties .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is not fully elucidated. compounds with similar structures often interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can interact with various molecular targets, including kinases and other enzymes involved in cell signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Synthesis Method Biological Activity/Application Key Reference
6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole Br (6), cyclobutylmethoxy (2) ~312.2 (est.) Likely nucleophilic substitution or coupling Not explicitly reported; inferred kinase/antimicrobial potential
6-Bromo-2-(5-bromo-1H-indol-2-yl)benzo[d]thiazole Br (6), 5-bromoindole (2) 405.87 Suzuki-Miyaura coupling Pyruvate kinase inhibitor (IC₅₀ = 0.8 μM)
6-Bromo-2-(methylthio)benzo[d]thiazole Br (6), methylthio (2) 244.16 Thiolation of 2-bromo precursor Planar structure; antimicrobial studies
6-Bromo-2-chlorobenzothiazole Br (6), Cl (2) 248.53 Halogen exchange Building block for pharmaceuticals
6-Bromo-2-aminobenzo[d]thiazole Br (6), NH₂ (2) 229.10 Reduction of nitro precursors Antidepressant activity (in vitro)
2-Bromo-4-chloro-6-methoxybenzothiazole Br (2), Cl (4), OCH₃ (6) 278.55 Multi-step halogenation Not reported; structural analogue

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (Br, Cl) : Bromine at position 6 enhances electrophilic aromatic substitution reactivity, enabling further functionalization (e.g., cross-coupling) . Chlorine at position 2 (as in 6-bromo-2-chlorobenzothiazole) acts as a superior leaving group compared to cyclobutylmethoxy, facilitating nucleophilic substitutions .
  • This contrasts with smaller groups like methylthio, which confer planar geometry but lower selectivity .
  • Amino and Hydrazine Derivatives: 6-Bromo-2-aminobenzo[d]thiazole exhibits antidepressant activity, likely via serotonin receptor modulation, whereas hydrazine derivatives (e.g., 1-(6-bromobenzo[d]thiazol-2-yl)-2-(diphenylmethylene)hydrazine) show varied bioactivities depending on substituent electronics .

Biological Activity

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position and a cyclobutylmethoxy group at the 2-position of the benzothiazole ring. This structural configuration is significant for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Benzothiazole derivatives, including this compound, have been studied for their potential in various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The following sections detail specific biological activities and findings related to this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundCell Lines TestedIC50 (μM)Mechanism of Action
IT10Mtb H37Ra2.32Inhibition of Pantothenate synthetase
B7A431, A549, H12991-4Inhibition of AKT and ERK pathways

The compound IT10 demonstrated an IC50 value of 2.32 μM against Mycobacterium tuberculosis (Mtb), indicating strong antitubercular activity without acute toxicity towards human lung fibroblast cells . Similarly, compound B7 exhibited significant inhibition of cancer cell proliferation and inflammatory cytokines .

Anti-inflammatory Activity

Benzothiazole derivatives have also been explored for their anti-inflammatory properties. For example, compound B7 reduced levels of IL-6 and TNF-α in vitro, suggesting its potential as an anti-inflammatory agent in cancer therapy .

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease processes. These studies indicate that the compound may interact with key enzymes or receptors that mediate its biological effects.

Case Studies

  • Antimicrobial Activity : A study evaluated various benzothiazole derivatives against several microbial strains. The results indicated that modifications at specific positions on the benzothiazole ring could enhance antimicrobial efficacy .
  • Neuroprotective Effects : Research has shown that certain benzothiazole derivatives possess neuroprotective properties by scavenging reactive oxygen species (ROS), thereby reducing neuronal injury in models of ischemia/reperfusion .

Q & A

Q. What synthetic methodologies are effective for preparing 6-bromo-2-(cyclobutylmethoxy)benzo[d]thiazole, and how do reaction conditions influence yield?

The compound can be synthesized via nickel-catalyzed cross-coupling reactions. For example, 2-substituted benzo[d]thiazole derivatives react with organoaluminum reagents (aryl or alkenyl) using 4 mol% NiCl₂(dppf) and 4 mol% 2,2'-bipyridine as a ligand. Yields range from 41–94%, with microwave-assisted conditions often improving efficiency. Electron-donating or withdrawing groups on the aromatic ring of the organoaluminum reagent do not hinder coupling, making this method versatile . Alternative routes involve bromination of 2-aminobenzothiazole precursors using bromine in glacial acetic acid, achieving yields up to 87.1% .

Q. How is the structural conformation of this compound characterized, and what insights do crystallographic studies provide?

X-ray crystallography reveals near-planar geometry between the benzothiazole and cyclobutylmethoxy moieties, with dihedral angles <1.5°. The thiazole and benzene rings exhibit minimal deviation (0.0019 Å), confirming conjugation stability. Such structural data are critical for understanding electronic properties and reactivity in downstream functionalization .

Advanced Research Questions

Q. What pharmacological activities have been reported for this compound derivatives, and what experimental models validate these effects?

Derivatives show cytotoxic activity against cancer cell lines (e.g., A549 lung carcinoma, SW620 colon cancer, and HepG2 hepatic carcinoma) via apoptosis induction. Morphological studies using lung tissue microenvironments demonstrate altered cell membrane integrity and nuclear condensation . Additionally, analogs exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli at MIC values <10 µg/mL, validated by broth microdilution assays .

Q. How do substituents on the benzothiazole core influence bioactivity, and what structure-activity relationship (SAR) trends are observed?

Electron-withdrawing groups (e.g., Br at position 6) enhance anticancer potency by increasing electrophilicity and DNA intercalation. For example, 6-bromo derivatives show IC₅₀ values 3–5× lower than non-halogenated analogs in breast cancer models. Conversely, electron-donating groups (e.g., methoxy) improve antimicrobial activity by enhancing membrane permeability .

Q. What strategies resolve contradictions in cytotoxicity data across studies, particularly for benzothiazole derivatives?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardization using NCI-60 cell line panels and dose-response validation (e.g., 0.1–100 µM range) improves reproducibility. For instance, compound 13c from showed consistent IC₅₀ values (2.3–4.7 µM) across 17 cancer cell lines when tested under uniform protocols .

Q. Can green chemistry approaches replace traditional synthesis methods for benzothiazole derivatives, and what are the trade-offs?

Electrosynthesis using sodium bromide as a mediator offers a solvent-free route with 70–85% yields, reducing hazardous waste. However, scalability is limited compared to nickel-catalyzed methods, which achieve higher yields (94%) but require transition-metal catalysts .

Methodological Considerations

Q. What analytical techniques are essential for purity assessment and functional group verification?

  • HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315 for C₁₀H₉BrN₂OS).
  • ¹H/¹³C NMR : Key signals include δ 3.65 ppm (NH₂ protons) and δ 160–165 ppm (C=N/C-O carbons) .
  • XRD : Validates crystallinity and spatial arrangement for drug-receptor docking studies .

Q. How are computational tools applied to predict the reactivity and binding affinity of benzothiazole derivatives?

Density Functional Theory (DFT) calculations optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like EGFR or topoisomerase II, with docking scores <−8 kcal/mol indicating high affinity .

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